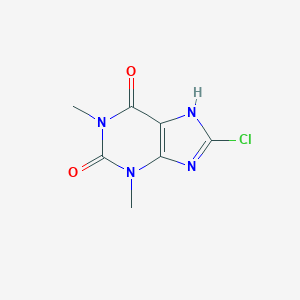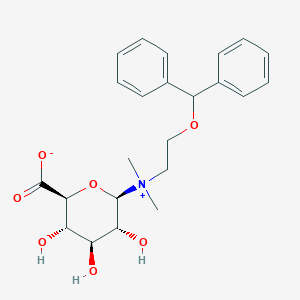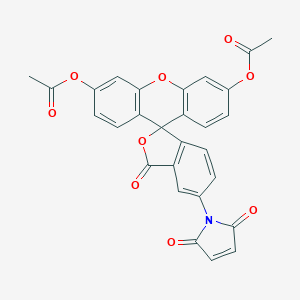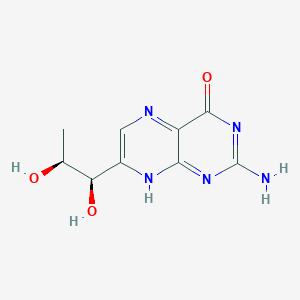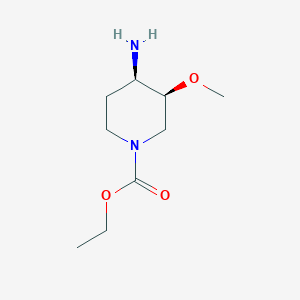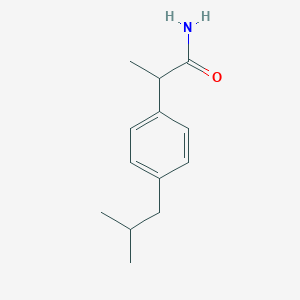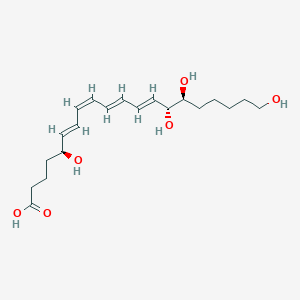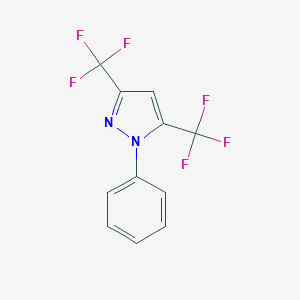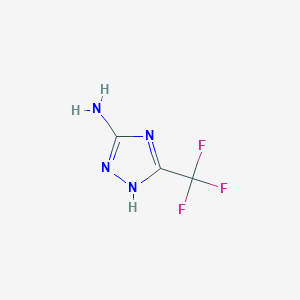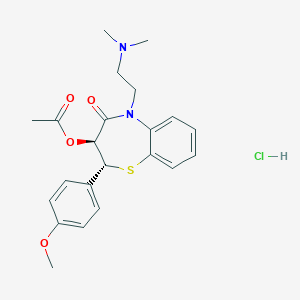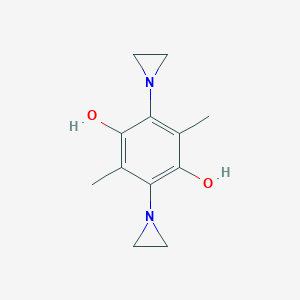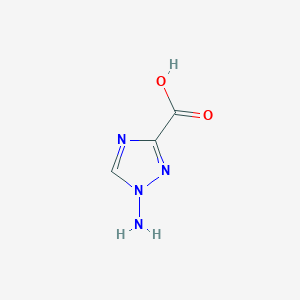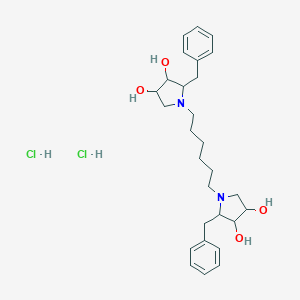
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, also known as PHP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of the naturally occurring amino acid proline and has been shown to have a wide range of applications in various fields of research.
Mechanism Of Action
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. It has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in mood regulation and cognition. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models, as well as reduce anxiety and depression-like behaviors. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without interfering with other signaling pathways. However, one limitation of using 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride. One area of interest is its potential as a treatment for drug addiction. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been shown to have a strong binding affinity for the dopamine transporter, which is involved in the rewarding effects of drugs of abuse. Another area of interest is the neuroprotective effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride use and its potential for off-target effects.
Conclusion
In conclusion, 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes. Future research on 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride could have implications for the treatment of drug addiction and neurodegenerative diseases.
Synthesis Methods
The synthesis of 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride involves the reaction of proline with benzaldehyde and 1,6-hexanediamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization and converted into its dihydrochloride salt form. This method has been optimized to produce high yields of pure 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride, making it a popular choice for researchers.
Scientific Research Applications
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain, anxiety, and neuroprotection. 3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride has also been shown to have a strong binding affinity for the dopamine transporter, making it a potential candidate for the treatment of drug addiction.
properties
CAS RN |
141839-02-3 |
|---|---|
Product Name |
3,4-Pyrrolidinediol, 1,1'-(1,6-hexanediyl)bis(2-(phenylmethyl)-, dihydrochloride |
Molecular Formula |
C28H42Cl2N2O4 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-benzyl-1-[6-(2-benzyl-3,4-dihydroxypyrrolidin-1-yl)hexyl]pyrrolidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O4.2ClH/c31-25-19-29(23(27(25)33)17-21-11-5-3-6-12-21)15-9-1-2-10-16-30-20-26(32)28(34)24(30)18-22-13-7-4-8-14-22;;/h3-8,11-14,23-28,31-34H,1-2,9-10,15-20H2;2*1H |
InChI Key |
NRKAFSROTVSRAX-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
Canonical SMILES |
C1C(C(C(N1CCCCCCN2CC(C(C2CC3=CC=CC=C3)O)O)CC4=CC=CC=C4)O)O.Cl.Cl |
synonyms |
1,6-bis(3,4-dihydroxy-2-benzylpyrrolidine)hexane RS 59022-198 RS-59022-198 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



